
6-クロロ-2,3-ジヒドロベンゾフラン-3-オール
説明
6-Chloro-2,3-dihydrobenzofuran-3-ol is a versatile chemical compound used in various scientific research applications. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . A highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans .Molecular Structure Analysis
The molecular formula of 6-Chloro-2,3-dihydrobenzofuran-3-ol is C8H7ClO2 . It has a molecular weight of 170.59 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .科学的研究の応用
抗腫瘍活性
ベンゾフラン化合物は強力な抗腫瘍活性を示しています . 例えば、いくつかの置換ベンゾフランは、さまざまな種類の癌細胞に対して有意な細胞増殖阻害効果を示しています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、がんの研究および治療に潜在的に使用できることを示唆しています。
抗菌特性
ベンゾフラン化合物は抗菌活性も示しています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、新しい抗菌剤の開発に潜在的に使用できることを示唆しています。
抗酸化効果
ベンゾフラン化合物は、抗酸化特性を有することがわかっています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、酸化ストレスおよび関連疾患に関連する研究に使用できることを示唆しています。
抗ウイルス用途
ベンゾフラン化合物は抗ウイルス活性を示しています . 例えば、新規の環状マクロライドベンゾフラン化合物は、C型肝炎ウイルスに対する活性を持っています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、抗ウイルス研究に潜在的に使用できることを示唆しています。
酵素阻害
いくつかのベンゾフラン誘導体は、酵素阻害剤として非常に活性であることがわかっています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、酵素阻害に関連する研究に使用できることを示唆しています。
イオンチャネルモジュレーション
ベンゾフラン誘導体は、イオンチャネルモジュレーターとして活性であることがわかっています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、イオンチャネルに関連する研究に使用できることを示唆しています。
GPCRリガンド
いくつかのベンゾフラン誘導体は、GPCRリガンドとして中程度の活性があることがわかっています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、Gタンパク質共役受容体(GPCR)に関連する研究に使用できることを示唆しています。
プロテアーゼ阻害
ベンゾフラン誘導体は、プロテアーゼ阻害剤として活性であることがわかっています . これは、「6-クロロ-2,3-ジヒドロベンゾフラン-3-オール」が、プロテアーゼ阻害に関連する研究に使用できることを示唆しています。
作用機序
Mode of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 6-Chloro-2,3-dihydrobenzofuran-3-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological activities . The specific pathways affected by 6-Chloro-2,3-dihydrobenzofuran-3-ol and their downstream effects need further investigation.
Result of Action
Benzofuran compounds have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific molecular and cellular effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol are subjects of ongoing research.
生化学分析
Biochemical Properties
6-Chloro-2,3-dihydrobenzofuran-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 6-Chloro-2,3-dihydrobenzofuran-3-ol can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance.
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-dihydrobenzofuran-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2,3-dihydrobenzofuran-3-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to 6-Chloro-2,3-dihydrobenzofuran-3-ol has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Chloro-2,3-dihydrobenzofuran-3-ol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can affect the activity of key metabolic enzymes, thereby modulating overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-dihydrobenzofuran-3-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 6-Chloro-2,3-dihydrobenzofuran-3-ol can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydrobenzofuran-3-ol is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct 6-Chloro-2,3-dihydrobenzofuran-3-ol to specific compartments or organelles, influencing its biological effects. For example, its presence in the nucleus allows it to modulate gene expression by interacting with nuclear receptors and transcription factors.
特性
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIURKJQEFGHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)
amine](/img/structure/B1457137.png)
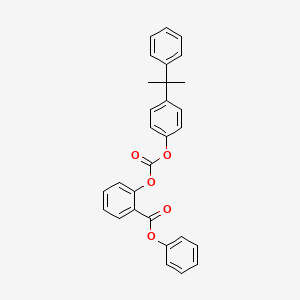
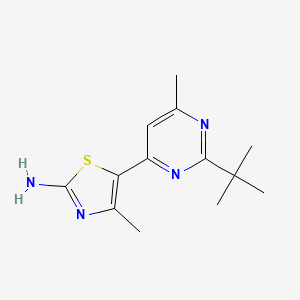

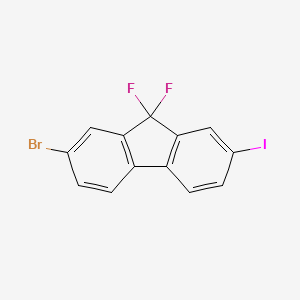
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
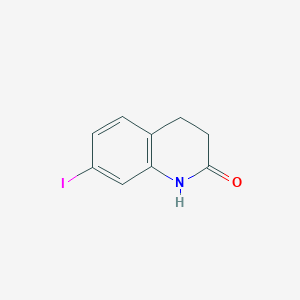
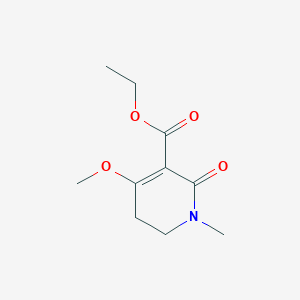
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
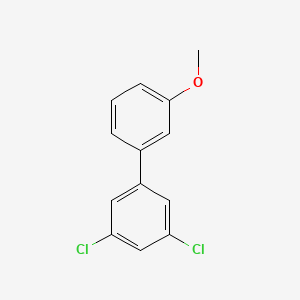
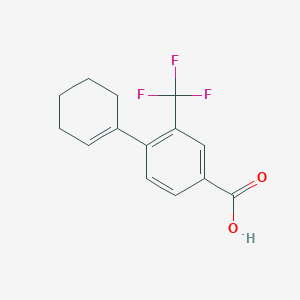
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)